Cas no 2126161-13-3 (tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate)
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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- Inchi: 1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-14(5-7-16)8-10(9-15)19-11(14)17/h10H,4-9,15H2,1-3H3
- InChI Key: JZVMWICPKRHDAO-UHFFFAOYSA-N
- SMILES: C1(=O)C2(CCN(C(OC(C)(C)C)=O)CC2)CC(CN)O1
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM451497-250mg |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2126161-13-3 | 95%+ | 250mg |
$504 | 2023-03-24 | |
| Chemenu | CM451497-500mg |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2126161-13-3 | 95%+ | 500mg |
$778 | 2023-03-24 | |
| Chemenu | CM451497-1g |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2126161-13-3 | 95%+ | 1g |
$989 | 2023-03-24 | |
| Enamine | EN300-631723-0.05g |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2126161-13-3 | 95.0% | 0.05g |
$205.0 | 2025-03-15 | |
| Enamine | EN300-631723-0.1g |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2126161-13-3 | 95.0% | 0.1g |
$306.0 | 2025-03-15 | |
| Enamine | EN300-631723-0.25g |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2126161-13-3 | 95.0% | 0.25g |
$438.0 | 2025-03-15 | |
| Enamine | EN300-631723-0.5g |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2126161-13-3 | 95.0% | 0.5g |
$691.0 | 2025-03-15 | |
| Enamine | EN300-631723-1.0g |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2126161-13-3 | 95.0% | 1.0g |
$884.0 | 2025-03-15 | |
| Enamine | EN300-631723-2.5g |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2126161-13-3 | 95.0% | 2.5g |
$1735.0 | 2025-03-15 | |
| Enamine | EN300-631723-5.0g |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2126161-13-3 | 95.0% | 5.0g |
$2566.0 | 2025-03-15 |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Professional Introduction to Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 2126161-13-3)
Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 2126161-13-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate spirocyclic structure and functional groups, exhibits a unique set of chemical properties that make it a valuable candidate for various applications in drug discovery and molecular research.
The molecular framework of tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate incorporates a spirocyclic core, which is a key feature that contributes to its stability and reactivity. The presence of both amine and carboxylate functional groups provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules. This structural complexity has led to its exploration in the development of novel therapeutic agents targeting various biological pathways.
In recent years, the interest in spirocyclic compounds has surged due to their unique biological activities and potential therapeutic benefits. Spirocycles are known for their ability to mimic natural products and exhibit enhanced binding affinity to biological targets. The specific arrangement of atoms in tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate contributes to its potential as a scaffold for drug design, particularly in the realm of enzyme inhibition and receptor binding.
The compound's amine group serves as a nucleophilic center, allowing for further functionalization through reactions such as condensation, alkylation, and acylation. This flexibility is crucial in medicinal chemistry, where the precise modification of molecular structure can significantly alter biological activity. Additionally, the carboxylate group can participate in salt formation, enhancing solubility and bioavailability, which are critical factors in drug formulation.
Recent studies have highlighted the potential of spirocyclic compounds in addressing neurological disorders, infectious diseases, and cancer. The unique three-dimensional shape of these molecules allows them to interact with biological targets in a manner that traditional linear compounds cannot. For instance, research has demonstrated that spirocycles can effectively disrupt protein-protein interactions, which are often implicated in disease pathogenesis.
The tert-butyl group in the name tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate adds another layer of functionality, providing steric hindrance that can influence molecular interactions. This feature is particularly useful in designing molecules with improved selectivity and reduced off-target effects. The combination of these structural elements makes this compound an attractive candidate for further investigation in medicinal chemistry.
In the context of drug discovery, the synthesis of derivatives from tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has been explored to develop novel inhibitors targeting enzymes such as kinases and proteases. These enzymes are often overexpressed or mutated in various diseases, making them prime targets for therapeutic intervention. The spirocyclic core provides a rigid framework that can be fine-tuned through structural modifications to optimize binding affinity and pharmacokinetic properties.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate and biological targets. These tools have enabled researchers to predict binding modes, identify key interaction sites, and design analogs with enhanced activity. Such advancements have accelerated the process of drug discovery by allowing for rapid screening and optimization of potential candidates.
The versatility of this compound also extends to its application in material science and polymer chemistry. The spirocyclic structure can be incorporated into polymers to impart unique properties such as thermal stability and mechanical strength. Additionally, the presence of functional groups like amine and carboxylate allows for covalent attachment to other molecules, facilitating the development of hybrid materials with tailored functionalities.
Ongoing research continues to uncover new applications for tert-butyl 3-(aminomethyl)-1-oxtwo oxa -8 azaspiro [4 .5 ] decane -8 -carbox ylate. For instance, studies have explored its potential as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These complexes have shown promise in catalysis and as sensors for detecting environmental pollutants.
The synthesis methodologies for this compound have also seen significant advancements, with researchers developing more efficient and scalable routes. These improvements have not only reduced production costs but also made it feasible to explore derivatives on a larger scale. The ability to synthesize complex molecules like this one with high precision is crucial for advancing research in pharmaceuticals and related fields.
In conclusion, tert-butyl 3-(aminomethyl)-1-oxtwo oxa -8 azaspiro [4 .5 ] decane -8 -carbox ylate (CAS No. 2126161 -13 -3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and functional groups make it a valuable tool for drug discovery, material science, and beyond. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in scientific innovation.
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